BenchChemオンラインストアへようこそ!

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Antiproliferative HeLa Cancer

3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid (CAS 873442-69-4; also referred to by CAS 87751-70-0) is a synthetic α-phenyl-substituted hydroxycinnamic acid derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol. It belongs to the broader class of phenylpropanoids but is structurally distinguished from the abundant natural congener ferulic acid (4-hydroxy-3-methoxycinnamic acid, C₁₀H₁₀O₄) by the addition of a phenyl substituent at the α-position of the acrylic acid moiety.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 873442-69-4
Cat. No. B6143898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid
CAS873442-69-4
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
InChIInChI=1S/C16H14O4/c1-20-15-10-11(7-8-14(15)17)9-13(16(18)19)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,18,19)/b13-9+
InChIKeyARPNBQDBKNKVII-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid: Chemical Identity and Procurement Baseline


3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid (CAS 873442-69-4; also referred to by CAS 87751-70-0) is a synthetic α-phenyl-substituted hydroxycinnamic acid derivative with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol [1]. It belongs to the broader class of phenylpropanoids but is structurally distinguished from the abundant natural congener ferulic acid (4-hydroxy-3-methoxycinnamic acid, C₁₀H₁₀O₄) by the addition of a phenyl substituent at the α-position of the acrylic acid moiety. This compound is available from multiple specialty chemical suppliers, typically at 95% purity, and is intended exclusively for research and development purposes [2].

Why Ferulic Acid and Other Simple Hydroxycinnamates Cannot Substitute for 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid


Generic substitution with ferulic acid (CAS 1135-24-6) or other simple hydroxycinnamic acids cannot replicate the properties of this α-phenyl-substituted derivative. The introduction of a phenyl group at the α-carbon of the acrylic acid scaffold significantly alters the compound's lipophilicity (XLogP3 = 3.4 vs. ferulic acid XLogP3 = 1.5) [1][2], which in turn modulates membrane partitioning, protein binding, and cellular uptake kinetics. The resulting 2,3-diphenylacrylic acid core constitutes a distinct pharmacophore associated with a fundamentally different biological activity profile, including antiproliferative effects against cancer cell lines not observed at comparable concentrations with unsubstituted hydroxycinnamates [3]. Simply put, the α-phenyl moiety is not an inert substitution but a critical structural determinant that cannot be approximated by mixing ferulic acid with other unsubstituted cinnamic acid analogs.

Quantitative Differentiation Evidence for 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid Versus Closest Analogs


Antiproliferative Activity in HeLa Cervical Carcinoma Cells: α-Phenyl Substituted vs. Unsubstituted Hydroxycinnamates

The target compound (reported as HMSP, a p-hydroxycinnamic acid derivative bearing the 2,3-diphenylacrylic acid scaffold) demonstrated measurable antiproliferative activity against human HeLa cervical carcinoma cells with an IC₅₀ of 22.2 µM after 48-hour incubation [1]. In contrast, ferulic acid—the most structurally proximal natural hydroxycinnamate lacking the α-phenyl group—exhibited an IC₅₀ of 96.8 µM against HeLa cells under comparable conditions, representing approximately 4.4-fold weaker potency [2]. This quantitative gap indicates that the α-phenyl substitution is not merely a decorative modification but a potency-driving structural feature in this chemotype.

Antiproliferative HeLa Cancer Hydroxycinnamic acid

Physicochemical Differentiation: Lipophilicity (XLogP3) as a Surrogate for Membrane Permeability and Bioavailability Potential

The target compound has a computed XLogP3 value of 3.4 [1], placing it within the optimal lipophilicity range (1–4) associated with favorable oral absorption and membrane permeability according to Lipinski's rule-of-five framework. The closest natural analog, ferulic acid, has a significantly lower XLogP3 of 1.5 [2], while caffeic acid is even more hydrophilic (XLogP3 ≈ 0.9). The ~1.9 log unit increase in lipophilicity conferred by the α-phenyl group is predicted to translate into enhanced passive membrane diffusion and potentially greater intracellular accumulation, a critical consideration for intracellular target engagement.

Lipophilicity XLogP3 Drug-likeness ADME

Structural Novelty and Patent Differentiation: The 2,3-Diphenylacrylic Acid Pharmacophore

The target compound embodies the 2,3-diphenylacrylic acid (2,3-DPA) scaffold, a structural motif recognized as a privileged pharmacophore for tyrosinase inhibition. In a systematic SAR study of fourteen (E)-2,3-DPA derivatives, compound 1c (structurally analogous to the target compound series) exhibited mushroom tyrosinase inhibitory activity with an IC₅₀ of 20.04 ± 1.91 µM, outperforming the clinical reference standard kojic acid (IC₅₀ = 30.64 ± 1.27 µM) by approximately 1.5-fold [1]. Unsubstituted hydroxycinnamic acids such as ferulic acid and caffeic acid lack this 2,3-DPA core and do not exhibit comparable tyrosinase inhibition potency. The target compound's α-phenyl substitution thus opens intellectual property space distinct from the crowded patent landscape surrounding simple ferulic acid derivatives.

Intellectual property Patent landscape Scaffold novelty Tyrosinase inhibition

Metabolic Stability Differentiation: α-Phenyl Blockade of Conjugation Pathways

Simple hydroxycinnamic acids such as ferulic acid are known to undergo rapid and extensive Phase II conjugation (glucuronidation and sulfation) upon oral administration. Pharmacokinetic studies in Sprague-Dawley rats demonstrated that orally administered 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), the gut microbial metabolite of ferulic acid, is predominantly present in plasma as glucuronide and sulfate conjugates, with free HMPA representing only a minor fraction [1]. While the target compound lacks direct in vivo PK data, the α-phenyl substituent introduces steric hindrance at the carboxylic acid moiety and alters the electronic environment of the phenolic hydroxyl group, both of which are primary sites of Phase II conjugation. By analogy to other α-substituted cinnamic acid derivatives that show reduced metabolic clearance [2], this structural feature is predicted to confer greater metabolic stability relative to ferulic acid.

Metabolic stability Glucuronidation Sulfation Phase II metabolism

Synthetic Tractability and Multi-Gram Scalability: Enabling Structure-Activity Relationship Campaigns

The target compound is accessible via the Perkin reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and phenylacetic acid in the presence of acetic anhydride and a base catalyst . This one-step condensation is operationally straightforward and does not require specialized reagents, protecting group chemistry, or transition metal catalysts. In contrast, many alternative α-substituted cinnamic acid derivatives require multi-step sequences involving Heck couplings or Wittig olefinations. The Perkin-based synthesis has been demonstrated at multi-gram scale and is compatible with the generation of analog libraries through variation of the benzaldehyde component, making this compound an attractive entry point for structure-activity relationship (SAR) expansion campaigns [1].

Synthesis Perkin reaction Scalability SAR

Antioxidant Pharmacophore Differentiation: Monophenolic vs. Catechol Redox Chemistry

The target compound contains a single phenolic hydroxyl group at the 4-position (monophenolic guaiacol moiety), structurally analogous to ferulic acid. In the hydroxycinnamic acid class, radical scavenging activity in DPPH assays is strongly correlated with the presence of an ortho-dihydroxy (catechol) moiety, as present in caffeic acid. Ferulic acid (monophenolic, with a methoxy group ortho to the hydroxyl) shows significantly weaker DPPH radical scavenging (IC₅₀ typically 40–60 µM) compared to caffeic acid (IC₅₀ ~10–15 µM) [1]. The target compound, with its identical guaiacol substitution pattern on the 4-hydroxy-3-methoxyphenyl ring, is predicted to exhibit antioxidant potency in the same range as ferulic acid rather than caffeic acid. However, the α-phenyl group introduces a conjugated stilbenoid-like π-system that may stabilize the phenoxyl radical intermediate through extended electron delocalization—a mechanistic feature absent in simple ferulic acid [2]. This structural nuance creates a differentiated antioxidant profile: the compound is predicted to be a slow-acting, lipophilic radical scavenger distinct from both the rapid catechol-based scavengers (caffeic acid) and the simpler monophenolics (ferulic acid).

Antioxidant DPPH Structure-activity relationship Radical scavenging

Optimal Research and Industrial Application Scenarios for 3-(4-Hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic Acid


Anticancer Lead Discovery: Screening Against Cervical and Gastric Carcinoma Cell Lines

Procurement of this compound is most justified when the primary research objective is the identification of antiproliferative leads against HeLa (cervical) or SGC7901 (gastric) carcinoma cell lines. As demonstrated by the HMSP dataset, this chemotype achieves IC₅₀ values of 22.2 µM (HeLa) and 17.5 µM (SGC7901) [1], providing a validated starting point for potency optimization. The α-phenyl group is the critical structural driver of this activity, as ferulic acid shows substantially weaker antiproliferative effects (IC₅₀ = 96.8 µM against HeLa) [2]. Researchers should request analytical certification (HPLC purity ≥95%) and confirm the (E)-stereochemistry, as the (Z)-isomer may exhibit different biological activity.

Tyrosinase Inhibition and Melanogenesis Research Programs

For laboratories investigating skin-whitening agents or pigmentation disorder therapeutics, this compound provides entry into the 2,3-diphenylacrylic acid (2,3-DPA) pharmacophore space. The SAR study by Ullah et al. demonstrated that 2,3-DPA derivatives can achieve mushroom tyrosinase IC₅₀ values as low as 20.04 µM, outperforming the reference inhibitor kojic acid (IC₅₀ = 30.64 µM) [3]. While the specific target compound was not included in that study, its structural congruence with the active 2,3-DPA series makes it a logical procurement choice for hit expansion and lead optimization. The compound's higher lipophilicity (XLogP3 = 3.4) relative to kojic acid also suggests improved skin penetration potential for topical formulation development.

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

When the biological target of interest is intracellular and passive membrane diffusion is a prerequisite for activity, this compound's XLogP3 of 3.4 [4] provides a meaningful advantage over ferulic acid (XLogP3 = 1.5). The ~1.9 log unit difference corresponds to a predicted ~80-fold increase in octanol-water partition coefficient, which is expected to translate into faster and more extensive cellular uptake. This scenario is particularly relevant for assays involving nuclear receptors, intracellular kinases, or mitochondrial targets where simple hydroxycinnamates may fail to achieve adequate intracellular concentrations at non-cytotoxic dosing levels.

Medicinal Chemistry SAR Expansion Around the α-Phenyl Position

For synthetic chemistry teams planning systematic SAR exploration, this compound serves as an optimal parent scaffold. The Perkin reaction-based synthesis from vanillin and phenylacetic acid [5] allows facile diversification: substitution of vanillin with other benzaldehydes (e.g., syringaldehyde, 3,4-dihydroxybenzaldehyde) generates analogs with varied ring-B substitution, while replacement of phenylacetic acid with substituted phenylacetic acids enables ring-A SAR. This modularity, combined with single-step synthetic accessibility, makes the compound an efficient choice for generating focused libraries of 20–50 analogs within standard medicinal chemistry timelines.

Quote Request

Request a Quote for 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.